molecular formula C22H35NO7S B10858718 Cyclomethycaine sulfate CAS No. 50978-10-4

Cyclomethycaine sulfate

Cat. No.: B10858718
CAS No.: 50978-10-4
M. Wt: 457.6 g/mol
InChI Key: FEBLWCUYHGPGOW-UHFFFAOYSA-N
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Description

Cyclomethycaine sulfate is a local anesthetic compound known for its efficacy in numbing and pain relief. It is chemically described as 3-(2-Methyl-1-piperidinyl)propyl 4-(cyclohexyloxy)benzoate sulfate (2:1) . This compound has been utilized in various medical and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclomethycaine sulfate is synthesized through a multi-step process involving the esterification of benzoic acid derivatives. The primary synthetic route includes the reaction of 4-(cyclohexyloxy)benzoic acid with 3-(2-methyl-1-piperidinyl)propyl alcohol in the presence of a suitable catalyst . The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The final product is purified through crystallization and filtration techniques to obtain the sulfate salt form .

Chemical Reactions Analysis

Types of Reactions

Cyclomethycaine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

Cyclomethycaine sulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclomethycaine sulfate is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Unlike lidocaine and bupivacaine, this compound has a cyclohexyloxy group that enhances its lipophilicity and membrane permeability .

Properties

CAS No.

50978-10-4

Molecular Formula

C22H35NO7S

Molecular Weight

457.6 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate;sulfuric acid

InChI

InChI=1S/C22H33NO3.H2O4S/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20;1-5(2,3)4/h11-14,18,20H,2-10,15-17H2,1H3;(H2,1,2,3,4)

InChI Key

FEBLWCUYHGPGOW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3.OS(=O)(=O)O

Origin of Product

United States

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